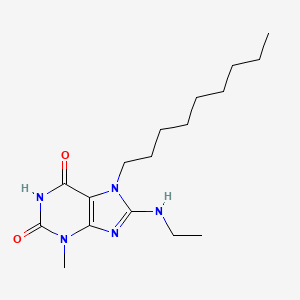

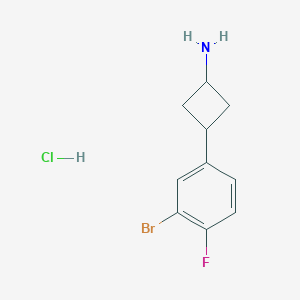

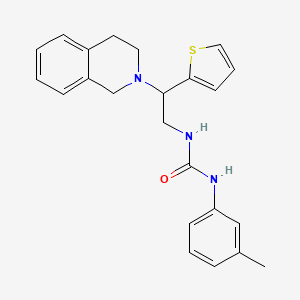

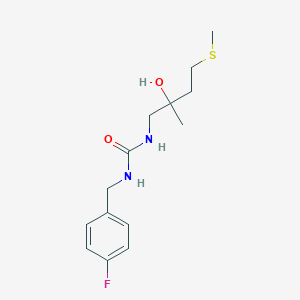

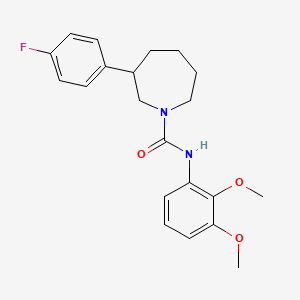

![molecular formula C24H29N5 B2531166 2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896812-02-5](/img/structure/B2531166.png)

2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

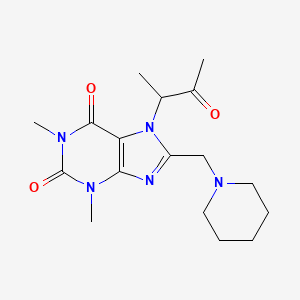

The compound "2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine" is a structurally complex molecule that falls within the broader class of pyrazolopyrimidines. Pyrazolopyrimidines are known for their diverse pharmacological activities, including antiviral, antimicrobial, and as antagonists to various receptors. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the general chemical properties and reactions of related pyrazolopyrimidine derivatives.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the formation of the pyrazole and pyrimidine rings through cyclization reactions. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines as potent enterovirus inhibitors involves the attachment of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine, which significantly influences the antiviral activity . Similarly, the synthesis of related heterocyclic systems from pyrazolopyrimidine precursors has been reported, where the reaction with various reagents leads to the formation of new compounds with potential biocidal properties . These methods could be adapted for the synthesis of the compound , with specific modifications to introduce the 2-methylallyl group on the piperazine ring.

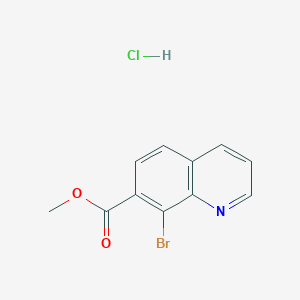

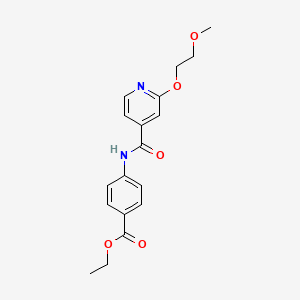

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by fused pyrazole and pyrimidine rings. The presence of substituents on these rings, such as phenyl groups or piperazine rings, can significantly affect the molecule's biological activity and receptor affinity. Molecular modeling studies are often employed to rationalize structure-activity relationships and selectivity profiles of these compounds . The specific molecular structure of the compound would likely exhibit interactions with biological targets based on the nature and position of its substituents.

Chemical Reactions Analysis

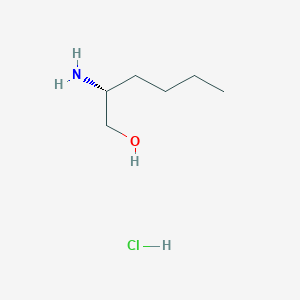

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and salt formation, to enhance their biological activity or solubility. For example, the hydrochloride salt of a piperidin-4-yl derivative of a pyrazolopyrimidine showed improved solubility at physiological pH, making it suitable for intravenous infusion . The compound , with its piperazine ring, could potentially form stable salts or undergo substitution reactions to modify its pharmacological profile.

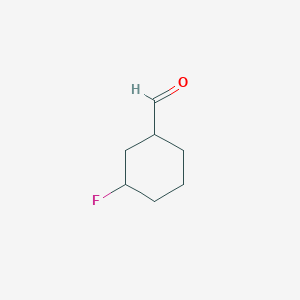

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines, such as solubility, can be influenced by the nature of the substituents. For instance, the introduction of a salifiable moiety can confer good water solubility at low pH but poor solubility at physiological pH . The presence of a 2-methylallyl group on the piperazine ring of the compound could affect its solubility and overall physicochemical profile, which in turn would influence its pharmacokinetics and bioavailability.

Scientific Research Applications

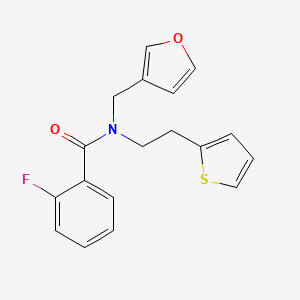

Synthesis and Antibacterial Efficacy

A study by Mekky and Sanad (2020) discusses the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated potent antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans, with notable biofilm inhibition activities. This suggests the potential of similar compounds in developing antibacterial agents (Mekky & Sanad, 2020).

Anticancer Activity

Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed significant anticancer activities against the MCF-7 human breast adenocarcinoma cell line. This underscores the potential of pyrazoline and pyrazolo-pyrimidine derivatives in cancer research, suggesting possible research directions for structurally related compounds (Abdellatif et al., 2014).

Antimicrobial and Antifungal Applications

Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against several bacterial and fungal strains. The study identified compounds with superior antimicrobial efficacy, indicating the relevance of such derivatives in developing antimicrobial agents (Patil et al., 2021).

Anti-Inflammatory Agents

Kendre, Landge, and Bhusare (2015) prepared a new series of derivatives including pyrazole, isoxazole, and benzodiazepines, evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. This research highlights the potential of such compounds in the development of anti-inflammatory drugs (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name |

11-methyl-2-[4-(2-methylprop-2-enyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5/c1-17(2)16-27-12-14-28(15-13-27)24-20-10-7-11-21(20)25-23-22(18(3)26-29(23)24)19-8-5-4-6-9-19/h4-6,8-9H,1,7,10-16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGFDLMRKIJCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)